molecular formula C6H11NO5S B3386994 2-Morpholin-4-ylsulfonylacetic acid CAS No. 78374-13-7

2-Morpholin-4-ylsulfonylacetic acid

Cat. No.: B3386994
CAS No.: 78374-13-7
M. Wt: 209.22 g/mol
InChI Key: UQBMJWYJLXPYPB-UHFFFAOYSA-N
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Description

2-Morpholin-4-ylsulfonylacetic acid is an organic compound with the molecular formula C6H11NO5S. It is characterized by the presence of a morpholine ring and a sulfonylacetic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-Morpholin-4-ylsulfonylacetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-ylsulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Morpholin-4-ylsulfonylacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylsulfonylacetic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Morpholin-4-ylsulfonylacetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structure, which allows it to participate in a diverse range of chemical reactions and applications.

Properties

IUPAC Name

2-morpholin-4-ylsulfonylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO5S/c8-6(9)5-13(10,11)7-1-3-12-4-2-7/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBMJWYJLXPYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318380
Record name 2-morpholin-4-ylsulfonylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78374-13-7
Record name NSC329374
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329374
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-morpholin-4-ylsulfonylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
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Synthesis routes and methods II

Procedure details

(Morpholine-4-sulfonyl)acetic acid methyl ester (0.5 g, 2.24 mmol) is dissolved in 0.66 N KOH aqueous ethanol solution (1/1, 150 mL) and the mixture is heated at reflux during 16 h. The solvent is evaporated and residue is extracted with dichloromethane/methanol 4:1 to yield the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
KOH
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Morpholin-4-ylsulfonylacetic acid
Reactant of Route 2
2-Morpholin-4-ylsulfonylacetic acid
Reactant of Route 3
2-Morpholin-4-ylsulfonylacetic acid
Reactant of Route 4
2-Morpholin-4-ylsulfonylacetic acid
Reactant of Route 5
2-Morpholin-4-ylsulfonylacetic acid
Reactant of Route 6
2-Morpholin-4-ylsulfonylacetic acid

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